Neoisoastilbin

Description

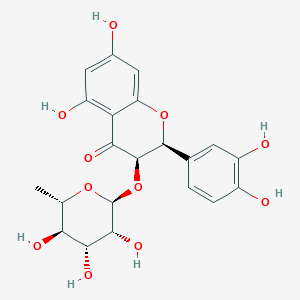

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O11 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1 |

InChI Key |

ZROGCCBNZBKLEL-XEXNSLJOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Synonyms |

(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |

Origin of Product |

United States |

Foundational & Exploratory

Neoisoastilbin chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoisoastilbin

Introduction

This compound is a flavanonol glycoside, a type of flavonoid, found in various plant species, including Smilax glabra[1]. It is one of four stereoisomers with the same chemical formula and connectivity, the others being astilbin, neoastilbin, and isoastilbin. These compounds share a taxifolin (dihydroquercetin) core substituted at the 3-position with an α-L-rhamnopyranosyl moiety. The distinct stereochemistry of these isomers leads to differences in their physical, chemical, and biological properties. This guide provides a detailed overview of the chemical structure and stereochemistry of this compound for researchers and drug development professionals.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a dihydroflavonol skeleton linked to a rhamnose sugar unit. The stereochemical variations among its isomers arise from the chiral centers at the C2 and C3 positions of the C-ring of the dihydroflavonol core.

IUPAC Name: (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[2].

Stereochemistry: The four stereoisomers are defined by the cis or trans relationship of the substituents at the C2 and C3 positions of the heterocyclic C-ring:

-

Astilbin: (2R,3R) - trans configuration.

-

Neoastilbin: (2S,3S) - trans configuration[3].

-

Isoastilbin: (2R,3S) - cis configuration[4].

-

This compound: (2S,3R) - cis configuration[5].

This compound is specifically the (2S-cis)-isomer[5]. The relationship between these four isomers is critical for their identification and separation.

Physicochemical Properties

The stereoisomerism of these compounds influences their physicochemical properties, such as solubility and stability. While data for this compound is limited, comparative data for the more abundant astilbin and neoastilbin provide valuable insights.

| Property | This compound | Astilbin | Neoastilbin | Isoastilbin |

| IUPAC Name | (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[...]-2,3-dihydrochromen-4-one[2] | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[...]-2,3-dihydro-4H-1-benzopyran-4-one | (2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[...]-2,3-dihydrochromen-4-one[3] | (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[...]-2,3-dihydrochromen-4-one[4] |

| Molecular Formula | C₂₁H₂₂O₁₁[2] | C₂₁H₂₂O₁₁ | C₂₁H₂₂O₁₁[3] | C₂₁H₂₂O₁₁[4] |

| Molecular Weight | 450.4 g/mol [2] | 450.39 g/mol | 450.4 g/mol | 450.4 g/mol [4] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[2] | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO | C[C@H]1--INVALID-LINK--O[C@H]2--INVALID-LINK--O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[4] |

| Water Solubility (25°C) | Not reported | 132.72 µg/mL[6][7] | 217.16 µg/mL[6][7] | Not reported |

| log P (SGF) | Not reported | 1.57[6][7] | 1.39[6][7] | Not reported |

| log P (SIF) | Not reported | 1.09[6][7] | 0.98[6][7] | Not reported |

| Stability in SIF (4h, 37°C) | Not reported | 78.6% remaining[6][7] | 88.3% remaining[6][7] | Not reported |

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Experimental Protocols

The characterization and quantification of this compound and its isomers rely on various analytical techniques. Isomerization is a key process for both analysis and preparation.

Isomerization of Astilbin and Neoastilbin

The interconversion of these stereoisomers can be induced by changes in temperature and pH. This process is crucial for the preparative separation of the less abundant isomers. For instance, astilbin (a trans-isomer) can be isomerized to produce this compound (a cis-isomer)[6][8].

Methodology:

-

Sample Preparation: A solution of a purified isomer (e.g., astilbin) is prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0).

-

Incubation: The solution is incubated at a controlled temperature (e.g., 80°C) for several hours to induce isomerization[9].

-

Monitoring: The reaction is monitored over time using High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of the four isomers.

-

Purification: The resulting mixture of isomers can be separated using preparative HPLC to isolate the desired compound, such as this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise stereochemistry of these isomers.

Methodology:

-

Sample Preparation: A purified sample of the isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

-

Stereochemistry Determination: The relative configuration of the C2 and C3 protons is determined by the ³J(H2, H3) coupling constant in the ¹H NMR spectrum. A large coupling constant is indicative of a trans configuration (as in astilbin and neoastilbin), while a smaller coupling constant indicates a cis configuration (as in this compound and isoastilbin). The absolute configuration is typically confirmed by comparison with literature data or through advanced techniques like electronic circular dichroism (ECD).

Quantification by HPLC

HPLC is the standard method for separating and quantifying the four stereoisomers in biological matrices or herbal extracts.

Methodology:

-

Chromatographic System: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system consisting of two solvents, such as (A) acetonitrile and (B) water with a small amount of acid (e.g., 0.1% formic acid), is employed.

-

Detection: A UV detector set at a wavelength where the flavonoids exhibit strong absorbance (e.g., 291 nm) is used.

-

Quantification: The concentration of each isomer is determined by comparing its peak area to a calibration curve constructed from certified reference standards.

Biological Activities

This compound has been reported to possess antioxidant, anti-hyperuricemic, and anti-inflammatory activities[10]. The distinct stereochemistry of the four isomers can lead to significant differences in their biological effects and pharmacokinetic profiles. For example, astilbin has well-documented immunosuppressive properties, and these activities are highly dependent on its specific stereochemical structure[11]. Understanding the structure of this compound is the first step toward exploring its potential therapeutic applications.

Conclusion

This compound is the (2S,3R)-cis stereoisomer of a group of four structurally related flavanonol glycosides. Its unique stereochemistry distinguishes it from astilbin, neoastilbin, and isoastilbin, and is a critical determinant of its physicochemical and biological properties. The experimental protocols outlined in this guide, particularly isomerization and spectroscopic analysis, are essential for the accurate identification, separation, and characterization of this compound in research and drug development settings.

References

- 1. neist.res.in [neist.res.in]

- 2. This compound | C21H22O11 | CID 10114809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neoastilbin | C21H22O11 | CID 442437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoastilbin | C21H22O11 | CID 9981176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Astilbin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Astilbin | Immunology & Inflammation related chemical | Mechanism | Concentration [selleckchem.com]

The Biosynthetic Pathway of Neoisoastilbin in Smilax glabra: A Technical Guide

Introduction

Smilax glabra Roxb., commonly known as "Tufuling," is a medicinal plant widely utilized in traditional Chinese medicine for its anti-inflammatory, detoxifying, and joint-easing properties.[1][2] The rhizome of this plant is rich in a variety of bioactive compounds, with flavonoids being among the most significant.[3][4] Among these, neoisoastilbin, a dihydroflavonol rhamnoside, has garnered attention for its potential pharmacological activities, including antitumor effects.[5] this compound is a stereoisomer of the more abundant astilbin, and understanding its biosynthetic pathway is crucial for metabolic engineering, synthetic biology applications, and optimizing its production for drug development.[6][7]

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Smilax glabra, integrating data from metabolomic, transcriptomic, and biochemical studies. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic route.

Core Biosynthetic Pathway: From Phenylalanine to the Dihydroflavonol Core

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a fundamental route in secondary plant metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[8] The initial steps lead to the formation of 4-coumaroyl-CoA, a key precursor for all flavonoids.[9]

The pathway proceeds as follows:

-

Phenylalanine Ammonia-Lyase (PAL) : The pathway begins with the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) : Cinnamic acid is then hydroxylated to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : This enzyme activates 4-coumaric acid by ligating it with Coenzyme A, forming 4-coumaroyl-CoA.[9]

-

Chalcone Synthase (CHS) : As the entry point to the flavonoid pathway, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8]

-

Chalcone Isomerase (CHI) : The unstable chalcone is rapidly isomerized by CHI to form (2S)-naringenin, a flavanone.

-

Flavanone 3-Hydroxylase (F3H) : Naringenin is then hydroxylated at the 3-position by F3H to produce the dihydroflavonol, (2R,3R)-taxifolin (also known as dihydroquercetin). Taxifolin serves as the aglycone precursor for this compound and its isomers.[1][5]

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 3. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrated Metabolomic and Transcriptomic Analysis Reveals Differential Mechanism of Flavonoid Biosynthesis in Two Cultivars of Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Neoisoastilbin in Inflammatory Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neoisoastilbin, a flavonoid compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for various inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underlying its action, with a focus on its inhibitory effects on key inflammatory signaling pathways. Quantitative data from preclinical studies are summarized, detailed experimental protocols are provided, and the core signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting the NF-κB and NLRP3 Inflammasome Pathways

This compound exerts its anti-inflammatory effects primarily by suppressing two critical and interconnected signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[1][2] These pathways are central to the innate immune response and their aberrant activation is a hallmark of many chronic inflammatory conditions, including gouty arthritis.[2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα.[3] Upon stimulation by inflammatory triggers, such as monosodium urate (MSU) crystals in gout, the IκB kinase (IKK) complex becomes activated.[1][2] IKK then phosphorylates IκBα, targeting it for degradation and allowing NF-κB (specifically the p65 subunit) to translocate into the nucleus.[1][2][3] Nuclear NF-κB then initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α, as well as for the NLRP3 protein itself.[1][2]

This compound intervenes by significantly mitigating the phosphorylation of key proteins in this cascade, including IKKα, IκBα, and the NF-κB p65 subunit.[1] This action prevents the degradation of IκBα and effectively traps NF-κB in the cytoplasm, thereby blocking the transcription of its target inflammatory genes.[1]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to cellular danger signals.[5][6][7] Its activation consists of two steps: a "priming" step, largely driven by the NF-κB pathway which upregulates NLRP3 expression, and an "activation" step triggered by stimuli like MSU crystals.[2][5] Once activated, NLRP3 oligomerizes and recruits an adaptor protein, ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[1][5] This proximity induces the auto-cleavage and activation of caspase-1.[1] Active caspase-1 then proteolytically cleaves the inactive precursors of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, potent forms, which are subsequently secreted from the cell to amplify the inflammatory response.[1][5]

This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] By suppressing the NF-κB pathway, it reduces the expression of NLRP3 itself (the priming step). Furthermore, it directly inhibits the assembly and activation of the inflammasome complex, leading to decreased expression of NLRP3, ASC, and active caspase-1.[1][2] This dual inhibition effectively shuts down the production and release of mature IL-1β, a key mediator of acute inflammation and pain in diseases like gout.[1]

Caption: this compound inhibits inflammation by targeting both NF-κB and NLRP3 inflammasome pathways.

Quantitative Efficacy Data

Studies have quantified the effects of this compound on inflammatory markers in both in vitro and in vivo models. The data consistently show a dose-dependent reduction in pro-inflammatory cytokines and key signaling proteins.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion

Data derived from ELISA analysis of supernatants from MSU-stimulated THP-1-derived macrophages and ankle joints of gouty arthritis model mice.

| Model System | Cytokine | Treatment Group | Concentration / Dose | % Reduction vs. MSU Control (Approx.) |

| THP-1 Macrophages | IL-1β | This compound | 40 µM | ~45% |

| This compound | 80 µM | ~70% | ||

| THP-1 Macrophages | IL-6 | This compound | 40 µM | ~30% |

| This compound | 80 µM | ~55% | ||

| THP-1 Macrophages | TNF-α | This compound | 40 µM | ~40% |

| This compound | 80 µM | ~60% | ||

| Gouty Arthritis Mice | IL-1β | This compound | 25 mg/kg | ~35% |

| This compound | 50 mg/kg | ~50% | ||

| Gouty Arthritis Mice | IL-6 | This compound | 25 mg/kg | ~25% |

| This compound | 50 mg/kg | ~40% | ||

| Gouty Arthritis Mice | TNF-α | This compound | 25 mg/kg | ~30% |

| This compound | 50 mg/kg | ~48% |

(Data synthesized from graphical representations in referenced studies.[2])

Table 2: Effect of this compound on NF-κB and NLRP3 Pathway Protein Expression

Data derived from Western Blot analysis of cell lysates or tissue homogenates.

| Protein Target | Model System | Treatment Group | Concentration / Dose | Outcome |

| p-IKKα | Gouty Arthritis Mice | This compound | 20, 40 mg/kg | Dose-dependent decrease in phosphorylation |

| p-IκBα | Gouty Arthritis Mice | This compound | 20, 40 mg/kg | Dose-dependent decrease in phosphorylation |

| p-NF-κB (p65) | Gouty Arthritis Mice | This compound | 20, 40 mg/kg | Dose-dependent decrease in phosphorylation |

| NLRP3 | Gouty Arthritis Mice | This compound | 25, 50 mg/kg | Dose-dependent decrease in expression |

| ASC | Gouty Arthritis Mice | This compound | 25, 50 mg/kg | Dose-dependent decrease in expression |

| Caspase-1 (cleaved) | Gouty Arthritis Mice | This compound | 25, 50 mg/kg | Dose-dependent decrease in expression |

(Data synthesized from referenced studies.[1][2])

Key Experimental Protocols

The anti-inflammatory activity of this compound has been validated using established in vitro and in vivo models of inflammation, particularly those mimicking gouty arthritis.

In Vitro Model: MSU-Stimulated Macrophages

This model assesses the direct effect of this compound on inflammatory responses in immune cells.

-

Cell Line: Human monocytic THP-1 cells are commonly used.

-

Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Priming: Differentiated macrophages are primed with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce the expression of NLRP3 and pro-IL-1β (NF-κB activation).[2]

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 0.5-1 hour.[2]

-

Stimulation: Inflammation is induced by adding monosodium urate (MSU) crystals (e.g., 500 µM) for an additional 24 hours.[2]

-

Endpoints:

-

Cytokine Analysis: Cell culture supernatants are collected to measure the levels of secreted IL-1β, IL-6, and TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

-

Protein Expression: Cell lysates are prepared for Western Blot analysis to quantify the expression of key pathway proteins (NLRP3, ASC, Caspase-1, p-NF-κB).[2]

-

Cell Viability: A CCK-8 assay is performed to ensure that the observed effects are not due to cytotoxicity of the compound.[2]

-

In Vivo Model: MSU-Induced Acute Gouty Arthritis in Mice

This animal model evaluates the therapeutic efficacy of this compound in a physiological context of acute inflammation.

-

Animal Model: C57BL/6 mice are typically used.[1]

-

Treatment Regimen: Mice are pre-treated with this compound (e.g., 25 or 50 mg/kg) or a positive control like colchicine (1 mg/kg) via intragastric administration for 7 consecutive days.[2]

-

Induction of Arthritis: On the 6th day, acute gouty arthritis is induced by intra-articular injection of a suspension of MSU crystals (e.g., 50 mg/mL in sterile PBS) into the ankle joint.[2]

-

Endpoints (24 hours post-MSU injection):

-

Clinical Assessment: Joint swelling is measured using calipers.

-

Histopathology: Ankle joints are harvested, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and synovial damage.[2]

-

Biochemical Analysis: Ankle joint tissue is homogenized to prepare supernatants for ELISA (to measure local cytokine levels) and lysates for Western Blotting (to measure pathway protein expression).[1][2]

-

Caption: Standard experimental workflows for evaluating this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound demonstrates a potent and multi-faceted anti-inflammatory mechanism of action centered on the dual inhibition of the NF-κB and NLRP3 inflammasome pathways. By preventing the nuclear translocation of NF-κB and the subsequent assembly of the NLRP3 inflammasome, it effectively reduces the production and secretion of key pro-inflammatory cytokines. The quantitative data from robust preclinical models strongly support its therapeutic potential for inflammatory diseases, particularly those driven by inflammasome activation like gouty arthritis.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.[8]

-

Broader Therapeutic Applications: Investigating the efficacy of this compound in other NLRP3-mediated diseases, such as atherosclerosis, type 2 diabetes, and neuroinflammatory disorders.

-

Clinical Trials: Moving towards well-designed clinical trials to validate the safety and efficacy of this compound in human subjects with inflammatory conditions.

-

Structural Analogs: Exploring synthetic modifications of the this compound structure to potentially enhance potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astilbe Chinensis ethanol extract suppresses inflammation in macrophages via NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Neoisoastilbin from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoisoastilbin is a naturally occurring dihydroflavonol, a type of flavonoid found in several plant species, most notably in the rhizome of Smilax glabra Roxb.[1][2]. It is one of four stereoisomers, which include astilbin, neoastilbin, and isoastilbin, that often coexist in nature.[1][3] this compound has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in drug discovery and development.[1][4]

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows to support researchers in their exploration of this promising natural compound.

Discovery and Natural Occurrence

This compound, along with its stereoisomers, is a significant component of the flavonoid fraction of Smilax glabra Roxb., a plant used in traditional Chinese medicine.[1][2] The interconversion between astilbin and its three stereoisomers, including this compound, has been studied, revealing that these isomers naturally coexist and their ratios can be influenced by factors such as temperature.[5][6] The initial identification and characterization of these flavonoids were achieved through chromatographic separation followed by spectroscopic analysis.

Isolation and Purification of this compound

The isolation of this compound from plant material, typically the rhizomes of Smilax glabra, is a multi-step process involving extraction, fractionation, and purification. A general workflow for this process is outlined below.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astilbin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isomerization of astilbin and its application for preparation of the four stereoisomers from Rhizoma Smilacis Glabrae - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Neoisoastilbin and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoisoastilbin, a flavonoid belonging to the flavanonol subclass, and its stereoisomers—astilbin, neoastilbin, and isoastilbin—have garnered significant scientific interest due to their diverse pharmacological activities. These compounds, commonly found in medicinal plants such as Smilax glabra, have demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory, antioxidant, and anti-hyperuricemic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its isomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological effects of this compound and its isomers.

Table 1: In Vitro Antioxidant Activity of this compound and Its Isomers [1]

| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) | ABTS Radical Scavenging IC₅₀ (µg/mL) | Ferric Reducing Antioxidant Power (FRAP) |

| This compound | 5.48 ± 0.22 | 1.41 ± 0.55 | Exhibited reducing power |

| Neoastilbin | 9.14 ± 0.23 | 6.84 ± 0.55 | Exhibited reducing power |

| Isoastilbin | 4.01 ± 0.18 | 3.11 ± 0.90 | Exhibited reducing power |

| Astilbin | 7.34 ± 0.22 | 6.48 ± 1.13 | Exhibited reducing power |

Table 2: Inhibition of Human Cytochrome P450 Enzymes by Astilbin Isomers

| Compound | CYP3A4 Inhibition IC₅₀ (µM) | CYP2D6 Inhibition IC₅₀ (µM) |

| Neoastilbin | 6.51 | 1.48 |

| Isoastilbin | 3.03 | 11.87 |

| Astilbin | 2.63 | 14.16 |

Table 3: Pharmacokinetic Parameters of Astilbin and Neoastilbin in Rats

| Parameter | Astilbin | Neoastilbin |

| Water Solubility (µg/mL) | 132.72 | 217.16 |

| log P (Simulated Gastric Fluid) | 1.57 | 1.39 |

| log P (Simulated Intestinal Fluid) | 1.09 | 0.98 |

| Stability in SIF (4h, 37°C, % remaining) | 78.6 | 88.3 |

| Absolute Bioavailability (%) | 0.30 | 0.28 |

Table 4: In Vitro Anti-inflammatory Activity of this compound and Isomers [2]

| Compound | Effect on LPS-stimulated RAW264.7 cells |

| This compound | Significantly inhibited the secretion of IL-1β, IL-6, and NO. Significantly inhibited the protein expression of NF-κB p-p65. |

| Neoastilbin | Significantly inhibited the secretion of IL-1β, IL-6, and NO. Significantly inhibited the protein expression of NF-κB p-p65. |

| Isoastilbin | Significantly inhibited the secretion of IL-1β, IL-6, and NO. Significantly inhibited the protein expression of NF-κB p-p65. |

| Astilbin | Significantly inhibited the secretion of IL-1β, IL-6, and NO. Significantly inhibited the protein expression of NF-κB p-p65. |

| Note: Specific IC₅₀ values for the inhibition of inflammatory mediators by this compound were not available in the reviewed literature. |

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Effects: Inhibition of the NF-κB/NLRP3 Pathway

This compound has been shown to ameliorate acute gouty arthritis by suppressing the NF-κB/NLRP3 signaling pathway. Monosodium urate (MSU) crystals, the causative agent of gout, trigger an inflammatory cascade. This compound intervenes in this pathway at multiple points. It inhibits the phosphorylation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. As a result, the transcription of pro-inflammatory genes, including those for NLRP3, pro-IL-1β, pro-IL-6, and TNF-α, is downregulated. Furthermore, this compound inhibits the assembly of the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1. Activated caspase-1 is crucial for the cleavage of pro-IL-1β into its mature, active form. By inhibiting this pathway, this compound effectively reduces the production and release of key inflammatory cytokines, thereby mitigating the inflammatory response in gout.

Caption: Inhibition of the NF-κB/NLRP3 pathway by this compound.

Anti-hyperuricemic Effects

A total flavonoid extract from Smilax glabra, containing this compound and its isomers, has been shown to possess anti-hyperuricemic effects. The proposed mechanisms include the inhibition of xanthine oxidase, the key enzyme in uric acid production, and the upregulation of renal urate transporters, which enhances the excretion of uric acid.

Experimental Protocols

In Vitro Antioxidant Activity Assays

Caption: General workflow for in vitro antioxidant activity assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from violet to yellow.

-

Method:

-

Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Add a freshly prepared solution of DPPH in methanol to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution using a spectrophotometer at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

-

Method:

-

Generate the ABTS•+ solution by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

After a set incubation time, measure the decrease in absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Method:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Add the test compound to the FRAP reagent.

-

Incubate the mixture at a specific temperature (e.g., 37°C).

-

Measure the absorbance of the colored product at approximately 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).

-

-

In Vitro Anti-inflammatory Activity Assay in LPS-stimulated RAW264.7 Macrophages

Caption: Workflow for in vitro anti-inflammatory assays.

-

Cell Culture and Treatment:

-

Culture RAW264.7 murine macrophage cells in appropriate medium.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate the cells for a further period (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

NF-κB Activation (Western Blot): Lyse the cells and extract total or nuclear proteins. Analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and IKK, by Western blotting using specific antibodies.

-

Inhibition of Human Cytochrome P450 Enzymes

-

Principle: This assay determines the inhibitory effect of a compound on the metabolic activity of specific human cytochrome P450 (CYP) isoforms using human liver microsomes.

-

Method:

-

Incubation: Incubate human liver microsomes with a specific probe substrate for the CYP isoform of interest (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6) in the presence of various concentrations of the test compound.

-

Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-generating system.

-

Reaction Termination: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Analyze the formation of the specific metabolite of the probe substrate using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC₅₀ value.

-

Conclusion

This compound and its isomers exhibit a compelling pharmacological profile characterized by potent antioxidant and anti-inflammatory properties. The well-defined mechanism of action, particularly the inhibition of the NF-κB/NLRP3 pathway by this compound, underscores its therapeutic potential for inflammatory conditions like gout. Furthermore, the ability of these isomers to modulate drug-metabolizing enzymes and influence uric acid homeostasis warrants further investigation for potential drug-drug interactions and the management of hyperuricemia. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising class of natural compounds.

References

Neoisoastilbin as a potential therapeutic agent for gout

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, leading to recurrent episodes of acute, severe pain, and inflammation. Current therapeutic strategies for acute gouty arthritis primarily focus on suppressing inflammation using nonsteroidal anti-inflammatory drugs (NSAIDs), colchicine, and corticosteroids. However, the long-term use of these medications is often associated with significant adverse effects, necessitating the exploration of novel, safer, and more effective therapeutic agents.

Neoisoastilbin, a flavonoid compound, has emerged as a promising candidate for the treatment of gout. Preclinical studies have demonstrated its potent anti-inflammatory and uric acid-lowering properties, suggesting a multifaceted mechanism of action against the pathophysiology of gout. This technical guide provides a comprehensive overview of the current scientific evidence supporting the therapeutic potential of this compound in gout, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action: Targeting the NF-κB/NLRP3 Signaling Pathway

The inflammatory cascade in acute gouty arthritis is primarily triggered by the recognition of MSU crystals by resident immune cells, leading to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). This compound has been shown to effectively suppress this inflammatory response by targeting key signaling molecules in the NF-κB and NLRP3 inflammasome pathways.[1][2]

Monosodium urate (MSU) crystals act as a danger signal that initiates an inflammatory response. This process begins with the activation of Toll-like receptors (TLRs), which in turn triggers the nuclear factor kappa B (NF-κB) signaling pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for pro-IL-1β and NLRP3. In the second phase, the NLRP3 inflammasome is assembled in response to stimuli like MSU crystals. This complex, consisting of NLRP3, ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into mature, secreted IL-1β, a potent inflammatory cytokine that drives the acute gouty attack. This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and the subsequent assembly and activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β and other inflammatory mediators.[1][2][3]

Caption: this compound inhibits gouty inflammation by targeting the NF-κB and NLRP3 pathways.

Quantitative Efficacy Data

In vivo and in vitro studies have provided quantitative evidence of this compound's efficacy in mitigating the pathological features of gout.

In Vivo Efficacy in a Murine Model of Acute Gouty Arthritis

A study utilizing a monosodium urate (MSU)-induced acute gouty arthritis model in C57BL/6 mice demonstrated the dose-dependent therapeutic effects of this compound.[1][2]

Table 1: Effect of this compound on Ankle Swelling in MSU-Induced Gouty Arthritis in Mice

| Treatment Group | Dose | Ankle Swelling (mm) at 24h (Mean ± SD) |

| Control | - | 1.5 ± 0.1 |

| MSU Model | - | 3.2 ± 0.2 |

| Colchicine | 1 mg/kg | 1.8 ± 0.1 |

| This compound (Low) | 25 mg/kg | 2.5 ± 0.2 |

| This compound (High) | 50 mg/kg | 2.0 ± 0.1 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Joint Tissue of MSU-Induced Gouty Arthritis in Mice

| Treatment Group | Dose | IL-1β (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Control | - | 15.2 ± 2.1 | 25.4 ± 3.5 | 20.1 ± 2.8 |

| MSU Model | - | 85.6 ± 7.9 | 120.3 ± 11.2 | 105.7 ± 9.8 |

| Colchicine | 1 mg/kg | 30.1 ± 3.4 | 45.8 ± 5.1 | 40.2 ± 4.5 |

| This compound (Low) | 25 mg/kg | 55.4 ± 6.2 | 80.1 ± 8.9 | 70.3 ± 7.8 |

| This compound (High) | 50 mg/kg | 40.2 ± 4.5 | 60.5 ± 6.7 | 55.4 ± 6.1 |

In Vitro Efficacy in THP-1-Derived Macrophages

The anti-inflammatory effects of a stereoisomer, neoastilbin, were also evaluated in vitro using MSU-stimulated THP-1-derived macrophages.[3][4]

Table 3: Effect of Neoastilbin on Pro-inflammatory Cytokine Secretion in MSU-Stimulated THP-1-Derived Macrophages

| Treatment Group | Concentration | IL-1β (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Control | - | 10.5 ± 1.2 | 20.3 ± 2.5 | 15.8 ± 1.9 |

| MSU Model | - | 150.2 ± 13.5 | 280.6 ± 25.1 | 210.4 ± 18.9 |

| Neoastilbin | 25 µM | 80.4 ± 7.8 | 150.2 ± 14.1 | 110.7 ± 10.5 |

| Neoastilbin | 50 µM | 45.1 ± 4.9 | 85.7 ± 8.1 | 60.3 ± 6.2 |

Detailed Experimental Protocols

In Vivo Model of MSU-Induced Acute Gouty Arthritis

This protocol outlines the establishment of an in vivo model of acute gouty arthritis to evaluate the therapeutic efficacy of this compound.

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of gout.

-

Animal Model : Male C57BL/6 mice (6-8 weeks old) are used.[1]

-

Acclimatization : Mice are housed under standard laboratory conditions for at least one week prior to the experiment.[1]

-

Grouping and Treatment : Mice are randomly divided into five groups: Control, MSU Model, Colchicine (1 mg/kg), this compound-Low (25 mg/kg), and this compound-High (50 mg/kg). Treatments are administered orally once daily for 7 consecutive days.[1]

-

Induction of Gouty Arthritis : On day 7, one hour after the final drug administration, mice are anesthetized, and acute gouty arthritis is induced by intra-articular injection of 1 mg of MSU crystals suspended in 10 µL of sterile phosphate-buffered saline (PBS) into the ankle joint cavity. The control group receives an injection of sterile PBS.[1]

-

Assessment of Ankle Swelling : Ankle joint diameter is measured using a digital caliper at baseline and 24 hours post-MSU injection. The degree of swelling is calculated as the change from baseline.[3]

-

Sample Collection and Analysis : At 24 hours post-injection, mice are euthanized. Ankle joint tissues are collected for histological analysis (Hematoxylin and Eosin staining) and protein expression analysis (Western blot). Blood samples are collected for cytokine analysis (ELISA).[1][3]

In Vitro Model of MSU-Induced Inflammation

This protocol describes the use of a human monocytic cell line to investigate the direct anti-inflammatory effects of this compound's stereoisomer, neoastilbin.

Caption: Workflow for the in vitro evaluation of neoastilbin's isomer in macrophages.

-

Cell Culture and Differentiation : Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. To differentiate into macrophages, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[3][4]

-

Treatment and Stimulation : Differentiated THP-1 macrophages are pre-treated with varying concentrations of neoastilbin (e.g., 25 µM, 50 µM) for 1 hour. Subsequently, the cells are stimulated with 0.5 mg/mL of MSU crystals for 6 hours to induce an inflammatory response.[3][4]

-

Cytokine Analysis : After stimulation, the cell culture supernatants are collected and centrifuged to remove cellular debris. The concentrations of IL-1β, TNF-α, and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][4][5]

-

Western Blot Analysis : Cells are lysed, and total protein is extracted. Protein expression levels of key signaling molecules in the NF-κB (e.g., p-IKKα, p-NF-κB, p-IκBα) and NLRP3 inflammasome (e.g., NLRP3, ASC, Caspase-1) pathways are determined by Western blot analysis.[1][3][4]

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for the management of acute gouty arthritis. Its ability to concurrently inhibit the NF-κB and NLRP3 inflammasome signaling pathways provides a robust mechanism for suppressing the inflammatory cascade central to the pathogenesis of gout. The quantitative data from preclinical studies are promising, indicating a dose-dependent reduction in joint swelling and pro-inflammatory cytokine production.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound. Long-term efficacy and safety studies in relevant animal models are necessary to support its translation into clinical trials. Additionally, exploring the potential of this compound to modulate uric acid levels, as suggested by studies on related compounds from Rhizoma smilacis glabrae, could reveal a dual therapeutic benefit for both acute gouty flares and chronic hyperuricemia.[6] The development of optimized formulations to enhance bioavailability will also be a critical step in advancing this compound as a novel therapeutic agent for gout.

References

- 1. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Acute Gouty Arthritis via Suppression of the NF- κ B/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways [mdpi.com]

- 4. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Protective Effects of Neoastilbin on Monosodium Urate Stimulated THP-1-Derived Macrophages and Gouty Arthritis in Mice through NF-κB and NLRP3 Inflammasome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

In-Depth Technical Guide: In Vitro Antioxidant Properties of Neoisoastilbin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the in vitro antioxidant capacity of Neoisoastilbin, a stereoisomer of Astilbin. It includes quantitative data from key antioxidant assays, comprehensive experimental methodologies, and visual representations of workflows and relevant signaling pathways.

Quantitative Antioxidant Activity of this compound

This compound has demonstrated significant antioxidant activity across various in vitro models. Its potency is often compared to other flavonoids and standard antioxidants. The data presented below is derived from studies evaluating its ability to scavenge free radicals and reduce oxidizing agents.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay Type | Parameter | Result for this compound | Standard/Control | Source |

| DPPH Radical Scavenging | IC₅₀ | 5.48 ± 0.22 µg/mL | Ascorbic Acid (Not specified) | [1] |

| ABTS Radical Scavenging | IC₅₀ | 1.41 ± 0.55 µg/mL | Trolox (Not specified) | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | 421.56 ± 4.16 µM FeSO₄ equiv. (at 50 µg/mL) | FeSO₄ | [1] |

-

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the substance required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates stronger antioxidant activity.

-

FRAP Value: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher value indicates greater reducing power.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key assays used to quantify the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[2][3] The decrease in absorbance is measured spectrophotometrically.[4]

Principle: DPPH• (Purple) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

This compound sample

-

Standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5] Keep the solution in a dark, light-protected container to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to obtain various test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of each this compound dilution to separate wells in triplicate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[6]

-

Control: Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

-

Blank: Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for the sample's intrinsic color.[6]

-

-

Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5][6]

-

Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[2][5]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100

-

-

IC₅₀ Determination: Plot the % inhibition against the concentration of this compound. The IC₅₀ value is determined from the resulting curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7]

Principle: ABTS•⁺ (Blue/Green) + Antioxidant → ABTS (Colorless)

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound sample

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with the appropriate solvent (e.g., ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.[8]

-

Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

-

Reaction Setup:

-

Add a small volume (e.g., 10 µL) of each this compound dilution to a cuvette or microplate well.

-

Add a larger volume (e.g., 1 mL or 200 µL) of the ABTS•⁺ working solution.

-

-

Incubation: Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.[8]

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Determine the IC₅₀ value by plotting inhibition against concentration.

Superoxide Anion Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge the superoxide radical (O₂•⁻), a biologically significant reactive oxygen species. A common method involves generating superoxide radicals in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system, which reduces nitroblue tetrazolium (NBT) to a colored formazan product.[9]

Principle: O₂•⁻ + NBT (Yellow) → Formazan (Blue) Antioxidants compete with NBT for the superoxide radical, thus inhibiting formazan formation.[10]

Materials:

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

NADH (Nicotinamide adenine dinucleotide) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

This compound sample

Procedure:

-

Reaction Mixture Preparation: In a test tube or microplate well, sequentially add:

-

Reaction Initiation: Start the reaction by adding the PMS solution (e.g., final concentration of 0.12 mM).[10]

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formed formazan at 560 nm.

-

Calculation: The scavenging percentage is calculated using the standard inhibition formula. Determine the IC₅₀ value from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for evaluating the antioxidant potential of a test compound like this compound.

Caption: General workflow for in vitro antioxidant capacity assessment.

Potential Antioxidant Signaling Pathway Modulation

Flavonoids, including isomers of Astilbin, are known to exert antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[11] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of endogenous antioxidant defenses.[11][12]

Caption: Proposed modulation of the Nrf2 antioxidant signaling pathway.

Mechanism of Action and Signaling Pathways

The antioxidant activity of this compound is attributed to its chemical structure, particularly the presence and position of hydroxyl (-OH) groups on its flavonoid rings, which can readily donate hydrogen atoms to neutralize free radicals.[1] The superior ABTS radical scavenging activity compared to its DPPH activity suggests it is highly effective against both hydrophilic and lipophilic radicals.

Beyond direct scavenging, flavonoids can influence cellular antioxidant status through signaling pathways:

-

Nrf2/ARE Pathway: As depicted above, this compound may activate the Nrf2 pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm.[11] Oxidative stress or the presence of activators like certain flavonoids can cause Nrf2 to dissociate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE).[11] This triggers the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), bolstering the cell's endogenous antioxidant defenses.[11][12]

-

NF-κB Pathway: this compound and related flavonoids have been shown to possess anti-inflammatory properties, which are often linked to antioxidant activity.[1] They can inhibit the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] Since inflammation and oxidative stress are closely intertwined, with each process capable of amplifying the other, inhibition of NF-κB can lead to a reduction in the production of reactive oxygen species (ROS) by inflammatory cells.

Conclusion

This compound exhibits potent in vitro antioxidant properties, characterized by strong radical scavenging (DPPH, ABTS) and ferric reducing capabilities. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings. Furthermore, its mechanism of action likely involves both direct free radical neutralization and the modulation of key cytoprotective signaling pathways such as Nrf2. This dual activity makes this compound a compound of significant interest for further research in the development of therapeutic agents targeting oxidative stress-related pathologies.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Antihyperlipidemic and Antioxidant Potential of Paeonia emodi Royle against High-Fat Diet Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonolignans silybin, silychristin and 2,3-dehydrosilybin showed differential cytoprotective, antioxidant and anti-apoptotic effects on splenocytes from Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Immunomodulatory Potential of Neoisoastilbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoisoastilbin, a naturally occurring flavonoid, is emerging as a compound of significant interest within the field of immunology. As a stereoisomer of the well-studied astilbin, it is postulated to possess potent immunosuppressive properties, offering potential therapeutic avenues for a range of inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the current understanding of this compound's immunosuppressive effects, focusing on its molecular mechanisms of action, relevant signaling pathways, and the experimental methodologies required for its investigation. While direct quantitative data for this compound is still emerging, this guide draws upon existing research on closely related compounds and established immunological assays to provide a comprehensive framework for its study.

Quantitative Data on Related Compounds

Direct quantitative data on the immunosuppressive effects of this compound, such as IC50 values for T-cell proliferation, are not yet widely available in the public domain. However, studies on its stereoisomer, astilbin, provide valuable insights into its potential potency. The following table summarizes key quantitative findings for astilbin, which can serve as a preliminary benchmark for this compound research.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (Cell Viability) | Oral Squamous Carcinoma Cells (SCC4, SCC90) | ~75 µM | [1] |

| IC50 (Fe2+-chelating) | N/A | 355 µg/mL | [2] |

| Bioavailability (Oral, Rat) | Sprague-Dawley Rats | 0.28% (this compound) vs. 0.30% (Astilbin) | [2] |

| Peak Plasma Concentration (Cmax) | Sprague-Dawley Rats (20 mg/kg oral) | 57.5 ng/mL (this compound) at 0.5 h | [2] |

Note: The IC50 values presented are for astilbin in cancer cell lines and for its iron-chelating activity, not directly for T-cell proliferation. These values should be considered indicative and highlight the need for specific studies on this compound's effect on immune cells. The bioavailability data suggests that both this compound and astilbin have low oral absorption.

Core Immunosuppressive Mechanisms and Signaling Pathways

This compound is believed to exert its immunosuppressive effects primarily through the modulation of T-cell activation and the inhibition of pro-inflammatory signaling cascades. The primary signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of T-Cell Activation and Proliferation

T-cell activation is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC). This initial signal, along with co-stimulatory signals, triggers a cascade of intracellular events leading to T-cell proliferation, differentiation, and cytokine production.

This compound is hypothesized to interfere with these early stages of T-cell activation. By inhibiting key signaling molecules, it can prevent the upregulation of activation markers such as CD25 and CD69 and curtail the production of crucial cytokines like Interleukin-2 (IL-2), which is essential for T-cell proliferation.[3]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. In resting T-cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon T-cell activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

Studies on related compounds suggest that this compound may inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4] This action effectively dampens the inflammatory response orchestrated by T-cells.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, plays a crucial role in T-cell activation, differentiation, and cytokine production. Activation of the TCR leads to the phosphorylation and activation of these MAPK pathways, which in turn activate transcription factors like AP-1 (a complex of c-Fos and c-Jun).

This compound is thought to attenuate the MAPK signaling cascade, leading to reduced phosphorylation of ERK, JNK, and p38.[1] This inhibition would result in decreased activation of downstream transcription factors and a subsequent reduction in the expression of genes involved in T-cell proliferation and inflammation.

Figure 2: Postulated mechanism of MAPK pathway inhibition by this compound.

Experimental Protocols

To rigorously investigate the immunosuppressive effects of this compound, a series of well-defined experimental protocols are required. The following section outlines key methodologies.

T-Cell Proliferation Assay

This assay is fundamental to quantifying the inhibitory effect of this compound on T-cell expansion.

-

Objective: To determine the concentration-dependent inhibition of T-cell proliferation by this compound and to calculate its IC50 value.

-

Methodology:

-

Cell Isolation: Isolate primary human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Labeling: Label the isolated T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

-

Cell Culture and Stimulation: Plate the labeled T-cells in a 96-well plate. Pre-treat the cells with a range of this compound concentrations for 1-2 hours.

-

Activation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies, or with mitogens like phytohemagglutinin (PHA).

-

Incubation: Culture the cells for 3-5 days to allow for several rounds of cell division.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.

-

Data Analysis: Calculate the percentage of proliferating cells and the proliferation index for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Figure 3: Workflow for the T-Cell Proliferation Assay.

Cytokine Production Assay

This assay measures the effect of this compound on the production of key immunomodulatory cytokines by activated T-cells.

-

Objective: To quantify the levels of pro-inflammatory (e.g., TNF-α, IFN-γ, IL-6, IL-17) and anti-inflammatory (e.g., IL-10) cytokines, as well as the key T-cell growth factor IL-2.

-

Methodology:

-

Cell Culture and Treatment: Culture isolated T-cells and pre-treat with varying concentrations of this compound.

-

Activation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

-

Supernatant Collection: After 24-72 hours of culture, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

Intracellular Staining (Optional): For a more detailed analysis of cytokine-producing cell populations, perform intracellular cytokine staining followed by flow cytometry.

-

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, providing direct evidence of this compound's inhibitory action.

-

Objective: To assess the effect of this compound on the phosphorylation of IκBα, p65 (NF-κB), ERK, JNK, and p38.

-

Methodology:

-

Cell Lysis: Treat T-cells with this compound and stimulate with anti-CD3/anti-CD28 for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p65, anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38).

-

As a loading control and for normalization, strip the membrane and re-probe with antibodies against the total forms of the respective proteins (e.g., anti-IκBα, anti-p65, anti-ERK, etc.) and a housekeeping protein like GAPDH or β-actin.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Figure 4: General workflow for Western Blot analysis.

Conclusion

This compound holds considerable promise as a novel immunosuppressive agent. While further research is required to fully elucidate its specific mechanisms and quantitative effects, the existing body of knowledge on related flavonoids provides a strong foundation for future investigations. The experimental protocols detailed in this guide offer a robust framework for characterizing the immunosuppressive properties of this compound, with a focus on its impact on T-cell activation and the critical NF-κB and MAPK signaling pathways. Through rigorous application of these methodologies, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.

References

- 1. The influence of the MAPK pathway on T cell lineage commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neoisoastilbin in the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoisoastilbin, a flavonoid compound, has demonstrated significant anti-inflammatory properties through its targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. Evidence suggests that this compound effectively suppresses the phosphorylation of key signaling proteins, including IκB kinase (IKK), inhibitor of kappa B (IκBα), and the p65 subunit of NF-κB. This inhibitory action prevents the nuclear translocation of NF-κB, leading to a subsequent downregulation of pro-inflammatory gene expression, including cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This guide serves as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics and professionals involved in drug discovery and development.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the innate and adaptive immune responses, inflammation, and cell survival. In mammals, this family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as IκBs.

Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α), lipopolysaccharides (LPS), or viral and bacterial antigens, a cascade of signaling events is initiated, leading to the activation of the IκB kinase (IKK) complex. The IKK complex, composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκB proteins. This phosphorylation event marks the IκB proteins for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB dimers, allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer. Consequently, the development of inhibitors targeting this pathway is a major focus of therapeutic research.

This compound as an Inhibitor of the NF-κB Pathway

This compound is a dihydroflavonol glycoside that has been identified as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the suppression of key phosphorylation events that are critical for pathway activation.

Mechanism of Action

Studies have shown that this compound exerts its anti-inflammatory effects by targeting the upstream components of the NF-κB cascade. Specifically, it has been observed to mitigate the phosphorylation of the IKK complex, which is a crucial step for its activation[1]. By inhibiting IKK activity, this compound prevents the subsequent phosphorylation and degradation of IκBα. This stabilization of IκBα ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its nuclear translocation and transcriptional activity.

Furthermore, this compound has been shown to directly reduce the phosphorylation of the p65 subunit of NF-κB[1]. The phosphorylation of p65 is important for its transcriptional activity and its ability to recruit co-activators to the promoters of target genes. By inhibiting p65 phosphorylation, this compound provides an additional layer of regulation on NF-κB-mediated gene expression. The inhibitory effects of this compound on the NF-κB pathway ultimately lead to a significant reduction in the production of pro-inflammatory cytokines, including IL-6 and TNF-α[1].

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent inhibitory effects of this compound on key components and outputs of the NF-κB signaling pathway.

Table 1: Effect of this compound on NF-κB Pathway Protein Phosphorylation

| Concentration of this compound | % Inhibition of p-IKKα (Mean ± SD) | % Inhibition of p-IκBα (Mean ± SD) | % Inhibition of p-p65 (Mean ± SD) |

| Low Dose | Data not available | Data not available | Significantly reduced vs. MSU group (*p < 0.05) |

| High Dose | Significantly reduced vs. MSU group (p < 0.01) | Significantly reduced vs. MSU group (p < 0.01) | Significantly reduced vs. MSU group (**p < 0.01) |

Data derived from in vivo studies in a mouse model of acute gouty arthritis induced by monosodium urate (MSU). The study demonstrated a dose-dependent inhibition, though specific percentage values were not provided. The asterisks denote statistical significance compared to the disease model group.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Concentration of this compound | IL-6 Levels (pg/mL, Mean ± SD) | TNF-α Levels (pg/mL, Mean ± SD) | IL-1β Levels (pg/mL, Mean ± SD) |

| Control | Undetectable | Undetectable | Undetectable |

| MSU Model | Significantly elevated | Significantly elevated | Significantly elevated |

| Low Dose NIA + MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU | Significantly reduced vs. MSU |

| High Dose NIA + MSU | Further reduced vs. Low Dose | Further reduced vs. Low Dose | Further reduced vs. Low Dose |

This table represents a qualitative summary of findings from a study on acute gouty arthritis, where this compound (NIA) was shown to significantly reduce the levels of these cytokines in a dose-dependent manner compared to the monosodium urate (MSU) induced model group. Precise numerical values for percentage inhibition were not detailed in the available literature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the NF-κB signaling pathway.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To determine the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (IKKα, IκBα, p65) in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., LPS) for an appropriate duration (e.g., 30 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IKKα, anti-IKKα, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a chemiluminescence imager.

-